molecular formula C12H19NO2 B3072482 [(2,5-Dimethoxyphenyl)methyl](propyl)amine CAS No. 1016752-30-9

[(2,5-Dimethoxyphenyl)methyl](propyl)amine

Cat. No.: B3072482
CAS No.: 1016752-30-9
M. Wt: 209.28 g/mol
InChI Key: BWEALHPTUWORBK-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)methylamine is a chemical compound . It is also known as DOM or STP.


Synthesis Analysis

The synthesis of (2,5-Dimethoxyphenyl)methylamine and similar compounds involves chemical structure modifications of psychoactive substances to increase their pharmacological activities . The presence of halogen substituents such as bromine, iodine, and chlorine in the 4-position determines an increase in potency with respect to unsubstituted 2,5-DMA .


Molecular Structure Analysis

The molecular formula of (2,5-Dimethoxyphenyl)methylamine is C12H19NO2 . The compound belongs to the class of synthetic compounds with a chemical structure similar to monoamines .


Physical and Chemical Properties Analysis

The molecular weight of (2,5-Dimethoxyphenyl)methylamine is 209.28 g/mol . More specific physical and chemical properties are not available in the sources.

Scientific Research Applications

  • Pharmacological Studies : Research dating back to 1948 explored the pharmacology of compounds similar to (2,5-Dimethoxyphenyl)methylamine. This study found that certain compounds in this series had significant pressor activity, which means they could increase blood pressure. They also influenced the activity of other substances like epinephrine and acetylcholine and had effects on various organs like the uterus and intestines (Hjort, Randall, & Beer, 1948).

  • Neuropharmacology Research : A 2018 study examined the neuropharmacological effects of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens in rats. These compounds displayed high affinity for serotonin (5-HT2A) receptors and were potent in inducing certain physiological responses. The study is crucial for understanding the interaction of these compounds with the serotonin system (Elmore et al., 2018).

  • Synthesis and Structure-Activity Relationships : Another research focus is on the synthesis of novel compounds in this class and examining their structure-activity relationships. A 2003 study synthesized new (Phenylalkyl)amines, including derivatives of 2,5-Dimethoxyphenethylamine, to study their interactions with serotonin receptors (Trachsel, 2003).

  • Chemical Synthesis for Treatment Applications : A compound closely related to (2,5-Dimethoxyphenyl)methylamine was synthesized by Novartis Pharmaceuticals for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

  • Chiral Auxiliary in Chemistry : Research into the use of 1-(2,5-dimethoxyphenyl)ethylamine as a chiral auxiliary for diastereoselective alkylation in chemical synthesis has been conducted. This shows the application of these compounds in advanced synthetic chemistry (Kohara, Hashimoto, & Saigo, 1999).

  • Identification in Forensic Chemistry : Studies like the one conducted in 2020 have developed methods for the identification of thermolabile psychoactive compounds, including 4-substituted 2-(4-X-2, 5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, in forensic contexts (Lum et al., 2020).

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)methylamine may be similar to those of LSD, which are known to have stimulant activities on the central nervous system due to the increase of monoaminergic transmission .

Safety and Hazards

(2,5-Dimethoxyphenyl)methylamine is a DEA Schedule I controlled substance, which means it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It is classified as a hallucinogenic substance .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h5-6,8,13H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEALHPTUWORBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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